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Compound of Interest

Compound Name: Py-ds-Prp-Osu

Cat. No.: B11930271 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction to Py-ds-Prp-Osu
Py-ds-Prp-Osu is a heterobifunctional crosslinking reagent designed for the covalent

modification of peptides and proteins. The acronym corresponds to its chemical structure:

Pyridyl-disulfide-Propionyl-O-succinimidyl ester. This reagent possesses two distinct reactive

groups, enabling a two-step conjugation strategy.

N-hydroxysuccinimide (NHS) Ester: This functional group reacts with primary amines, such

as the N-terminus of a peptide or the ε-amine of a lysine residue, to form a stable amide

bond.

Pyridyl Disulfide: This group reacts specifically with free sulfhydryl (thiol) groups, typically

from a cysteine residue, to form a disulfide bond. This bond is cleavable under reducing

conditions.

The dual reactivity of Py-ds-Prp-Osu makes it a versatile tool for various bioconjugation

applications, including the development of antibody-drug conjugates (ADCs), the attachment of

imaging agents, and the creation of targeted drug delivery systems.[1][2][3] The propionyl

group acts as a spacer between the two reactive ends.
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The modification of a peptide using Py-ds-Prp-Osu is a two-stage process.

Stage 1: Amine Acylation The NHS ester end of Py-ds-Prp-Osu reacts with a primary amine on

the target peptide (Peptide 1), forming a stable amide linkage. This reaction is pH-dependent,

with higher pH values favoring the reaction.[4] By controlling the pH, some selectivity for the N-

terminal amine (pKa ≈ 7.6–8.0) over lysine side-chain amines (pKa ≈ 9.3–9.5) can be achieved.

[4][5]

Stage 2: Disulfide Exchange The now-modified peptide, which bears a pyridyl disulfide group,

can react with a second molecule containing a free sulfhydryl group (e.g., another peptide with

a cysteine, a drug molecule, or a carrier protein). This reaction involves a disulfide exchange,

forming a new disulfide bond between the two molecules and releasing pyridine-2-thione. The

release of pyridine-2-thione can be monitored spectrophotometrically at 343 nm to quantify the

reaction progress.[6]

Caption: Two-stage reaction mechanism of Py-ds-Prp-Osu.

Quantitative Data
The efficiency of peptide modification depends on several factors, including pH, temperature,

reactant concentrations, and the specific peptide sequence. The following tables provide typical

reaction parameters and expected outcomes based on literature for similar crosslinkers.

Table 1: Reaction Conditions for Amine Acylation (Stage 1)
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Parameter Recommended Range Notes

pH 7.0 - 9.0

pH > 8.5 increases the rate of

NHS ester hydrolysis. For N-

terminal selectivity, a pH of

~7.0 can be used.[4]

Temperature 4°C - 25°C (Room Temp)
Lower temperatures can

minimize side reactions.

Molar Ratio 1:1 to 1:10 (Peptide:Reagent)

Excess reagent can drive the

reaction to completion but may

lead to multiple modifications if

several amines are present.

Reaction Time 30 minutes - 2 hours
Monitor progress by HPLC-

MS.

Solvent
Amine-free buffers (e.g., PBS,

HEPES)

A co-solvent like DMSO may

be needed to dissolve the

reagent.

Table 2: Reaction Conditions for Disulfide Exchange (Stage 2)
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Parameter Recommended Range Notes

pH 4.0 - 7.5

Optimal pH for disulfide

exchange is 4-5, but

physiological pH is also

effective.[6][7]

Temperature 25°C (Room Temp)
Reaction is typically rapid at

room temperature.

Molar Ratio
1:1 to 1:5 (Activated

Peptide:SH-Molecule)

Excess of the thiol-containing

molecule can be used.

Reaction Time 1 - 4 hours

Monitor by observing the

release of pyridine-2-thione at

343 nm or by HPLC-MS.

Solvent
Aqueous buffers (e.g., PBS,

HEPES) with EDTA

EDTA is recommended to

prevent disulfide bond

reduction by trace metal ions.

Experimental Protocols
Protocol 1: Modification of a Peptide with Py-ds-Prp-Osu
(Stage 1)
This protocol describes the modification of a peptide containing a primary amine with Py-ds-
Prp-Osu.

Materials:

Peptide of interest

Py-ds-Prp-Osu

Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, pH 7.5

Anhydrous Dimethylsulfoxide (DMSO)

Quenching Buffer: 1 M Tris-HCl, pH 8.0
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Purification system (e.g., Reversed-Phase HPLC)

Procedure:

Peptide Preparation: Dissolve the peptide in the Reaction Buffer to a final concentration of 1-

5 mg/mL.

Reagent Preparation: Immediately before use, dissolve Py-ds-Prp-Osu in anhydrous DMSO

to a concentration of 10-20 mM.

Reaction: Add a 5 to 10-fold molar excess of the dissolved Py-ds-Prp-Osu to the peptide

solution. Vortex gently to mix.

Incubation: Allow the reaction to proceed for 1 hour at room temperature with gentle stirring.

Quenching: Add Quenching Buffer to a final concentration of 50 mM to consume any

unreacted Py-ds-Prp-Osu. Incubate for 15 minutes.

Purification: Purify the modified peptide from excess reagent and byproducts using

Reversed-Phase HPLC.

Analysis: Confirm the modification and assess purity using LC-MS. The modified peptide

should show a mass increase corresponding to the mass of the incorporated linker minus the

NHS group.

Protocol 2: Conjugation of the Activated Peptide to a
Thiol-Containing Molecule (Stage 2)
This protocol describes the reaction between the Py-ds-Prp-activated peptide and a molecule

containing a free sulfhydryl group.

Materials:

Purified Py-ds-Prp-activated peptide from Protocol 1

Thiol-containing molecule (e.g., a cysteine-containing peptide)

Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 10 mM EDTA, pH 7.2
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Spectrophotometer

Purification system (e.g., Size-Exclusion or Reversed-Phase HPLC)

Procedure:

Reactant Preparation: Dissolve the purified activated peptide and the thiol-containing

molecule in the Conjugation Buffer.

Reaction: Combine the reactants at a molar ratio of 1:1.5 (Activated Peptide : Thiol-

Molecule).

Monitoring (Optional): To monitor the reaction kinetics, measure the absorbance of the

solution at 343 nm. The increase in absorbance corresponds to the release of pyridine-2-

thione (Molar extinction coefficient ≈ 8080 M⁻¹cm⁻¹).

Incubation: Allow the reaction to proceed for 2 hours at room temperature.

Purification: Purify the final conjugate using an appropriate chromatography method (e.g.,

RP-HPLC or SEC) to separate the conjugate from unreacted starting materials.

Analysis: Characterize the final conjugate by LC-MS to confirm the correct molecular weight

and by SDS-PAGE (if applicable) to assess purity.

Visualizations
Experimental Workflow
The following diagram outlines the complete workflow from peptide modification to final

analysis.

Caption: General experimental workflow for peptide conjugation.

Application Example: Targeted Peptide-Drug Conjugate
This diagram illustrates a conceptual application where a cell-targeting peptide is conjugated to

a cytotoxic drug for targeted delivery.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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